molecular formula C17H25N3O3 B2905372 1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946299-80-5

1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Cat. No.: B2905372
CAS No.: 946299-80-5
M. Wt: 319.405
InChI Key: ZQMHRHDNZLJGQN-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a tert-butyl group, a methoxyphenyl group, and a pyrrolidinone ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multiple steps, starting with the formation of the pyrrolidinone ring. One common approach is to react 4-methoxyphenylacetic acid with tert-butylamine under controlled conditions to form the intermediate pyrrolidinone structure. Subsequent reactions with appropriate reagents, such as isocyanates, lead to the formation of the final urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Continuous flow reactors and automated systems can be employed to optimize yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of corresponding oxo derivatives.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted analogs with different functional groups.

Scientific Research Applications

1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

  • Biology: Its biological activity can be explored for potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.

  • Medicine: The compound may have therapeutic potential, and its effects on biological systems can be studied for possible medical applications.

  • Industry: The compound's unique properties can be utilized in the development of new materials or chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which 1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(Tert-butyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can be compared with other similar compounds, such as:

  • 1-(Tert-butyl)-3-(4-methoxyphenyl)urea: This compound lacks the pyrrolidinone ring, resulting in different chemical and biological properties.

  • 1-(Tert-butyl)-3-(4-methoxybenzyl)urea:

  • 1-(Tert-butyl)-3-(4-methoxyphenyl)pyrrolidin-2-one: This compound features a pyrrolidinone ring but lacks the urea group, resulting in distinct chemical behavior.

These comparisons highlight the uniqueness of this compound and its potential for diverse applications.

Properties

IUPAC Name

1-tert-butyl-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-17(2,3)19-16(22)18-10-12-9-15(21)20(11-12)13-5-7-14(23-4)8-6-13/h5-8,12H,9-11H2,1-4H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMHRHDNZLJGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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